Tianeptine sodium Tianeptine sodium Selective 5-HT uptake facilitator. Shows antidepressant, analgesic, neuroprotective and cognitive enhancing effects in vivo. Orally active.
Tianeptine (sodium salt) is an analytical reference standard categorized as an opioid. Tianeptine has been abused and associated with overdose and death. Formulations containing tianeptine have been used in the treatment of depression. This product is intended for use in analytical forensic applications. This product is also available as a general research tool.
Tianeptine is an atypical antidepressant. It is an agonist of the μ-opioid receptor (MOR; EC50s = 194 and 641 nM for human and mouse receptors, respectively, in a BRET assay for G protein activation) and also has effects on the glutamate system. Tianeptine (30 mg/kg) decreases immobility in the forced swim test in wild-type, but not MOR knockout mice, indicating antidepressant-like activity dependent on MORs. It increases locomotor activity at a dose of 30, but not 10 mg/kg, in the open field test and increases paw withdrawal latency in the hot-plate test in mice. Tianeptine modulates AMPA receptor activity by increasing phosphorylation of the AMPA receptor GluR1 subunit in the frontal cortex and hippocampal CA3 region in mice. It prevents increases in glial glutamate transporter 1 (GLT-1) expression induced by chronic restraint stress in the hippocampal CA3 region in rats when administered at a dose of 10 mg/kg per day for 21 days. It also reverses increases in extracellular glutamate levels induced by acute restraint stress in the basolateral nucleus of the amygdala in rats.
Tianeptine sodium is a selective serotonin reuptake enhancer (SSRE), used for treating major depressive episodes. Tianeptine treatment prevents the CMS-induced increase in corticotropin-releasing factor (CRF) mRNA levels in the dBNST, and reduces corticotropin-releasing factor (CRF) mRNA levels in dBNST in non-stressed rats. Tianeptine treatment significantly decreases CRF mRNA levels in the ventral BNST and CeA of non-stressed controls as well as CMS-exposed rats.
Brand Name: Vulcanchem
CAS No.: 30123-17-2
VCID: VC20763132
InChI: InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);
SMILES: CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]
Molecular Formula: C21H25ClN2NaO4S
Molecular Weight: 459.9 g/mol

Tianeptine sodium

CAS No.: 30123-17-2

VCID: VC20763132

Molecular Formula: C21H25ClN2NaO4S

Molecular Weight: 459.9 g/mol

* For research use only. Not for human or veterinary use.

Tianeptine sodium - 30123-17-2

Description Selective 5-HT uptake facilitator. Shows antidepressant, analgesic, neuroprotective and cognitive enhancing effects in vivo. Orally active.
Tianeptine (sodium salt) is an analytical reference standard categorized as an opioid. Tianeptine has been abused and associated with overdose and death. Formulations containing tianeptine have been used in the treatment of depression. This product is intended for use in analytical forensic applications. This product is also available as a general research tool.
Tianeptine is an atypical antidepressant. It is an agonist of the μ-opioid receptor (MOR; EC50s = 194 and 641 nM for human and mouse receptors, respectively, in a BRET assay for G protein activation) and also has effects on the glutamate system. Tianeptine (30 mg/kg) decreases immobility in the forced swim test in wild-type, but not MOR knockout mice, indicating antidepressant-like activity dependent on MORs. It increases locomotor activity at a dose of 30, but not 10 mg/kg, in the open field test and increases paw withdrawal latency in the hot-plate test in mice. Tianeptine modulates AMPA receptor activity by increasing phosphorylation of the AMPA receptor GluR1 subunit in the frontal cortex and hippocampal CA3 region in mice. It prevents increases in glial glutamate transporter 1 (GLT-1) expression induced by chronic restraint stress in the hippocampal CA3 region in rats when administered at a dose of 10 mg/kg per day for 21 days. It also reverses increases in extracellular glutamate levels induced by acute restraint stress in the basolateral nucleus of the amygdala in rats.
Tianeptine sodium is a selective serotonin reuptake enhancer (SSRE), used for treating major depressive episodes. Tianeptine treatment prevents the CMS-induced increase in corticotropin-releasing factor (CRF) mRNA levels in the dBNST, and reduces corticotropin-releasing factor (CRF) mRNA levels in dBNST in non-stressed rats. Tianeptine treatment significantly decreases CRF mRNA levels in the ventral BNST and CeA of non-stressed controls as well as CMS-exposed rats.
CAS No. 30123-17-2
Product Name Tianeptine sodium
Molecular Formula C21H25ClN2NaO4S
Molecular Weight 459.9 g/mol
IUPAC Name sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate
Standard InChI InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);
Standard InChIKey UDFCCNYPCCUJOO-UHFFFAOYSA-N
Isomeric SMILES CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]
SMILES CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]
Canonical SMILES CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.[Na]
Appearance Assay:≥95%A crystalline solid
Related CAS 66981-73-5 (Parent)
72797-41-2 (Parent)
Synonyms (3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid
coaxil
Stablon
tianeptine
tianeptine, (+-)-isomer
tianeptine, monosodium salt
tianeptine, monosodium salt, (+-)-isome
PubChem Compound 9847052
Last Modified Sep 12 2023

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459.9409 g/mol